2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FN3O4S and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, an ethane sulfonyl fluoride moiety, and is known for its applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The methyl groups on the pyrazole ring can undergo oxidation to form corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or proteins. The nitro group can also participate in redox reactions, affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the ethane sulfonyl fluoride moiety and has different reactivity and applications.
Ethane-1-sulfonyl fluoride: Lacks the pyrazole ring and has different chemical properties and uses.
3,5-Dimethyl-1H-pyrazole: Lacks both the nitro group and the ethane sulfonyl fluoride moiety, leading to different chemical behavior.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O4S/c1-5-7(11(12)13)6(2)10(9-5)3-4-16(8,14)15/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXTRLSENNMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)F)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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